molecular formula C18H13N3O3S B2882586 N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-59-4

N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B2882586
CAS RN: 851979-59-4
M. Wt: 351.38
InChI Key: UPCUUYLXKQPHPU-UHFFFAOYSA-N
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Description

N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MBTCH and is a derivative of chromene, which is a widely studied class of organic compounds.

Scientific Research Applications

Synthesis and Microbial Activity

One study focused on the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives. These compounds were synthesized using microwave irradiation for better yield and tested against various microbial strains including B. subtilis, S. aureus, and E. coli, as well as C. albicans. The synthesized compounds showed considerable antimicrobial activity compared to reference drugs tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013).

Antimicrobial and Antioxidant Agents

Another study utilized a precursor, N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide, to produce new pyridine, chromene, and thiazole derivatives with antimicrobial and antioxidant properties. The thiazole derivative exhibited the highest anti-bacterial and antifungal activities against S. aureus, B. subtilis, and C. albicans, indicating potent antimicrobial and antioxidant activities. This highlights the potential of N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as effective antimicrobial and antioxidant agents (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).

Cytotoxic Activity

Furthermore, a study on the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus revealed that these compounds, particularly the thiazole derivative, have potent cytotoxic activity against human keratinocytes (HaCaT cells). This indicates their potential use in therapeutic applications targeting skin diseases or disorders (Gomha & Khalil, 2012).

Ionic Liquid-Promoted Synthesis

An environmentally friendly, rapid, and convenient ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives was reported, demonstrating significant in vitro antifungal and antibacterial activity. The study underscores the utility of these compounds as promising candidates for developing new antimicrobial agents (Tiwari et al., 2018).

properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-6-7-13-15(8-10)25-18(19-13)21-20-16(22)12-9-11-4-2-3-5-14(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCUUYLXKQPHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

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